molecular formula C16H12N6OS B2741322 2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 1394810-23-1

2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No. B2741322
CAS RN: 1394810-23-1
M. Wt: 336.37
InChI Key: BVAKTJVJJFDKDN-UHFFFAOYSA-N
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Description

“2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide” is a derivative of 1,2,4-triazole . Triazole derivatives are known to exhibit versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide” is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide” are complex and involve multiple steps .

Scientific Research Applications

Antifungal Properties

Triazole derivatives have been extensively studied for their antifungal activity. The presence of the triazole nucleus in compounds like 2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide contributes to their ability to inhibit fungal growth. Researchers have explored their efficacy against various fungal pathogens, including Candida species and Aspergillus strains .

Anticancer Potential

Triazoles exhibit diverse biological activities, including anticancer effects. The compound’s unique structure may interfere with cancer cell proliferation, making it a potential candidate for targeted therapies. Investigating its impact on specific cancer cell lines and understanding its mechanism of action could provide valuable insights .

Antioxidant Activity

The presence of the triazole moiety often correlates with antioxidant properties. Researchers have explored the radical-scavenging abilities of triazole derivatives, which could be relevant for combating oxidative stress-related diseases. Further studies are needed to assess the antioxidant potential of this specific compound .

Antiviral Applications

Triazole-containing compounds have demonstrated antiviral activity against various viruses. Investigating the interaction of 2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide with viral enzymes or receptors could reveal its antiviral potential. Researchers may explore its efficacy against specific viruses, such as influenza or herpesviruses .

Anti-Inflammatory Effects

Triazoles have been investigated for their anti-inflammatory properties. By modulating inflammatory pathways, compounds like 2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide could potentially mitigate inflammatory responses. Understanding its impact on cytokines, prostaglandins, and immune cells is crucial .

Analgesic Activity

Although less explored, some triazole derivatives exhibit analgesic effects. Investigating the compound’s influence on pain pathways, neurotransmitters, and receptors could shed light on its potential as an analgesic agent .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

2-cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c1-11-6-12(2-3-14(11)22-10-18-9-20-22)7-13(8-17)15(23)21-16-19-4-5-24-16/h2-7,9-10H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAKTJVJJFDKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NC=CS2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

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